![molecular formula C25H30N4O B6059601 N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide
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Overview
Description
N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide is a complex organic compound that features an imidazole ring, an isoquinoline moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the formation of the isoquinoline moiety, and finally, the coupling of these intermediates with the propanamide group.
Imidazole Ring Formation: The imidazole ring can be synthesized using a cyclization reaction involving amido-nitriles and nickel-catalyzed addition to nitriles.
Isoquinoline Moiety Formation: The isoquinoline structure can be synthesized through Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoquinoline rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the isoquinoline moiety can intercalate with DNA or interact with protein receptors . These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain imidazole rings, are used as antimicrobial agents.
Isoquinoline Derivatives: Compounds like papaverine and berberine, which contain isoquinoline moieties, are used for their vasodilatory and antimicrobial properties.
Uniqueness
N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide is unique due to its combination of imidazole and isoquinoline structures, which may confer distinct biological activities and chemical reactivity compared to other compounds .
Properties
IUPAC Name |
N-[2-[(1-ethylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-3-29-15-13-26-24(29)18-28-14-12-21-9-10-23(16-22(21)17-28)27-25(30)11-8-20-6-4-19(2)5-7-20/h4-7,9-10,13,15-16H,3,8,11-12,14,17-18H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJIJGQOKATGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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